molecular formula C7H6FNO4S B2382310 3-Fluoro-4-sulfamoylbenzoic acid CAS No. 244606-37-9

3-Fluoro-4-sulfamoylbenzoic acid

Cat. No.: B2382310
CAS No.: 244606-37-9
M. Wt: 219.19
InChI Key: VVFLFTAOLYCDDT-UHFFFAOYSA-N
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Description

3-Fluoro-4-sulfamoylbenzoic acid is a compound with the molecular formula C7H6FNO4S . It is likely to be a derivative of benzoic acid, similar to 4-sulfamoylbenzoic acid .

Scientific Research Applications

Spectroscopic Analysis and Antibacterial Activity

A study on a structurally similar compound, 4-chloro-3-sulfamoylbenzoic acid, revealed its structural, spectroscopic signatures, and antibacterial activity. Using single crystal X-ray diffraction and other spectroscopic techniques, the molecular, vibrational, and electronic properties were investigated. Additionally, the compound exhibited moderate antibacterial activity against both gram-positive and gram-negative bacteria (Kavitha et al., 2020).

Antifungal and Antimicrobial Properties

Research on derivatives of related compounds, such as 6-fluoro-4-quinazolinol and sulfonamides of 3-fluoro-4-morpholinoaniline, has demonstrated significant antifungal and antimicrobial activities. These studies focused on the synthesis and biological activity, revealing the potential for these compounds in treating infections caused by various fungi and bacteria (Xu et al., 2007); (Janakiramudu et al., 2017).

Synthesis of Piperidin-4-ones and Benzimidazoles

A method for the enantioselective synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones was reported, highlighting the use of o-fluorobenzoic acid. This process is significant for the production of complex organic compounds with potential pharmaceutical applications (Liu et al., 2013). Additionally, solid-phase synthesis methods have been developed for substituted 2-aminomethylbenzimidazoles, utilizing similar fluoro-substituted benzoic acids (Kilburn et al., 2000).

Peptidomimetic Synthesis

Research into the synthesis of various fluorinated benzoic acids, including 2-fluoro-5-nitrobenzoic acids, has shown potential in creating peptidomimetics. These studies explore the structure and potential applications of these compounds in biological systems (Jiang & Burgess, 2002).

Biodegradation Studies

A study on the biodegradation of fluorobenzoates by a strain of Sphingomonas sp. has provided insights into the environmental breakdown of fluorine-containing compounds. This research is crucial for understanding the environmental impact and degradation pathways of such chemicals (Boersma et al., 2004).

Properties

IUPAC Name

3-fluoro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFLFTAOLYCDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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